3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

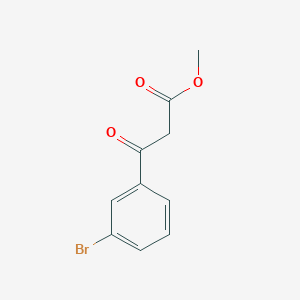

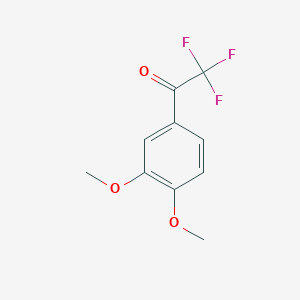

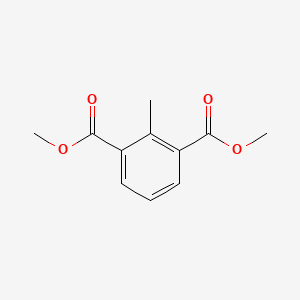

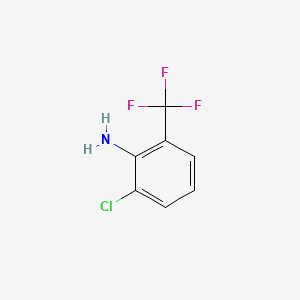

3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone (DMTFA) is a compound with the molecular formula C10H9F3O3 . It is a colorless to pale yellow liquid that is primarily used as a precursor in the synthesis of other organic compounds . DMTFA is commonly used in the pharmaceutical and agrochemical industries for the production of various drugs and pesticides .

Synthesis Analysis

DMTFA can be synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration . Another method involves the solid-state oxidative polymerizations of TMT in various ratios of oxidant (FeCl3) to monomer (TMT) .Molecular Structure Analysis

The molecular structure of DMTFA consists of a trifluoroacetophenone core with two methoxy groups attached to the phenyl ring . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone .Chemical Reactions Analysis

DMTFA undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Physical and Chemical Properties Analysis

DMTFA has a molecular weight of 234.17 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of DMTFA are 234.05037863 g/mol . The topological polar surface area is 35.5 Ų . The heavy atom count is 16 .Aplicaciones Científicas De Investigación

Diversity-Oriented Synthesis of Redox-Active Compounds

A new Friedel-Crafts acylation variant/oxidative demethylation strategy involving the synthesis of highly diversified 3-aroylmenadiones demonstrates the utility of related compounds in fine-tuning redox potentials. This methodology is significant for the development of antimalarial drugs and understanding their bioactivation/action mechanisms (Cotos, Donzel, Elhabiri, & Davioud‐Charvet, 2019).

Fluorinated Monomer for Polyimides

The synthesis of a novel '3F' fluorinated diamine monomer based on trifluoroacetophenone showcases its application in creating new amorphous and semicrystalline polyimides. These materials exhibit high thermal stability and excellent solvent resistance, making them suitable for various industrial applications (Brink, Brandom, Wilkes, & Mcgrath, 1994).

Polyamide with Trifluoromethyl and Xanthene Groups

Organocatalysis for Environmentally Friendly Oxidation

2,2,2-Trifluoroacetophenone serves as an efficient organocatalyst for the epoxidation of alkenes, offering a mild, fast, and environmentally friendly alternative to traditional oxidation methods. This application highlights the potential of trifluoroacetophenone derivatives in green chemistry, promoting sustainable industrial processes (Limnios & Kokotos, 2014).

Safety and Hazards

DMTFA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFISYXOGMSGFRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374352 |

Source

|

| Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300374-83-8 |

Source

|

| Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)